4-Methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring and a pyrimidine core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of the piperazine intermediate by reacting 3-(trifluoromethyl)aniline with ethylene glycol in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Coupling with Pyrimidine: The piperazine intermediate is then coupled with 4-methyl-2-chloropyrimidine in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or other substituents can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidine derivatives.
Scientific Research Applications
4-Methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine involves multiple molecular targets and pathways:
Neuroprotection: The compound exerts its neuroprotective effects by inhibiting endoplasmic reticulum (ER) stress and apoptosis pathways.
Anti-inflammatory: It inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines such as nitric oxide (NO) and tumor necrosis factor-α (TNF-α).
Comparison with Similar Compounds
4-Methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine can be compared with other similar compounds, such as:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also exhibits acetylcholinesterase inhibitory activity and is studied for its potential in treating Alzheimer’s disease.
4-Methyl-2-{4-(trifluoromethyl)phenyl}-1,3-thiazol-5-yl methanol: This compound is known for its role in regulating central inflammation and controlling brain inflammation processes.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C16H17F3N4 |
---|---|
Molecular Weight |
322.33 g/mol |
IUPAC Name |
4-methyl-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C16H17F3N4/c1-12-5-6-20-15(21-12)23-9-7-22(8-10-23)14-4-2-3-13(11-14)16(17,18)19/h2-6,11H,7-10H2,1H3 |
InChI Key |
JYJQJJMDSKBKRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.